Cas no 2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid)

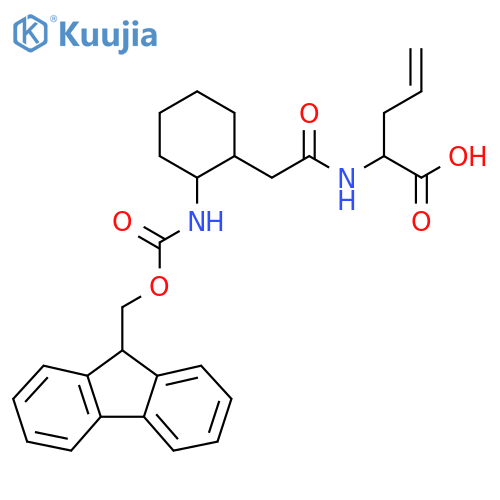

2171729-12-5 structure

商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid

- EN300-1511486

- 2171729-12-5

- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid

-

- インチ: 1S/C28H32N2O5/c1-2-9-25(27(32)33)29-26(31)16-18-10-3-8-15-24(18)30-28(34)35-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h2,4-7,11-14,18,23-25H,1,3,8-10,15-17H2,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: GRWRLWPZYRCUIT-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1CC(NC(C(=O)O)CC=C)=O)=O

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 105Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1511486-1.0g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1511486-50mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-5000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-10000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-1000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-250mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-2500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-100mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1511486-500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |

2171729-12-5 | 500mg |

$3233.0 | 2023-09-27 |

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量